molecular formula C12H13ClN2 B14849928 2-Amino-7-chloro-3-ethyl-8-methylquinoline CAS No. 948294-08-4

2-Amino-7-chloro-3-ethyl-8-methylquinoline

Cat. No.: B14849928
CAS No.: 948294-08-4
M. Wt: 220.70 g/mol
InChI Key: AQAJFVXVVPNEBV-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-3-ethyl-8-methylquinoline is a chemical compound with the molecular formula C12H14Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-chloro-3-ethyl-8-methylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-chloro-3-ethyl-8-methylquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of different quinoline derivatives with substituted functional groups.

Scientific Research Applications

2-Amino-7-chloro-3-ethyl-8-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-3-ethyl-8-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: A simpler derivative of quinoline with similar chemical properties.

    7-Chloroquinoline: Another quinoline derivative with a chlorine atom at the 7-position.

    3-Ethylquinoline: A quinoline derivative with an ethyl group at the 3-position.

Uniqueness

2-Amino-7-chloro-3-ethyl-8-methylquinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

948294-08-4

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

7-chloro-3-ethyl-8-methylquinolin-2-amine

InChI

InChI=1S/C12H13ClN2/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3,(H2,14,15)

InChI Key

AQAJFVXVVPNEBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N

Origin of Product

United States

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